

2-Formyl-1H-indole-6-carbonitrile reactivity and stability profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Formyl-1H-indole-6-carbonitrile**

Cat. No.: **B1590410**

[Get Quote](#)

An In-Depth Technical Guide to the Reactivity and Stability of **2-Formyl-1H-indole-6-carbonitrile**

Abstract: **2-Formyl-1H-indole-6-carbonitrile** is a key heterocyclic building block in modern medicinal chemistry. Its unique trifunctional structure—comprising an indole scaffold, a reactive aldehyde at the C2 position, and an electron-withdrawing nitrile at the C6 position—makes it a versatile intermediate for the synthesis of complex bioactive molecules and drug candidates.[\[1\]](#) [\[2\]](#) This guide provides a comprehensive analysis of the molecule's reactivity and stability, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore the nuanced electronic effects governing its reaction pathways, detail its stability under various stress conditions, and provide actionable experimental protocols.

Core Molecular Profile and Significance

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[\[1\]](#)[\[2\]](#) The title compound, **2-Formyl-1H-indole-6-carbonitrile**, emerges as a particularly valuable derivative. The C2-formyl group serves as a synthetic handle for a multitude of transformations, while the C6-carbonitrile group modulates the electronic properties of the indole ring, influencing both its reactivity and the pharmacological properties of its derivatives. This strategic functionalization allows for the development of compounds targeting a wide array of biological pathways, including those involved in cancer, infectious diseases, and neurodegenerative disorders.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development. The data below has been consolidated from various supplier and database sources.

Property	Value	Source(s)
CAS Number	104291-63-6	[5][6][7][8][9][10]
Molecular Formula	C ₁₀ H ₆ N ₂ O	[6]
Molecular Weight	170.17 g/mol	[6]
Appearance	Olive colored powder / Beige solid	[5][11]
Melting Point	No data available	
Boiling Point	429.6±25.0 °C (Predicted)	[12]
Purity	≥98% (Typical)	[6]
¹ H NMR (DMSO-d6)	δ 12.50 (s, 1H, NH), 9.97 (s, 1H, CHO), 7.96-7.91 (m, 2H), 7.52-7.42 (m, 2H)	[5]
Storage Conditions	2-8°C, under inert gas atmosphere	[9][12]

Reactivity Profile: A Tale of Three Functional Groups

The chemical behavior of **2-Formyl-1H-indole-6-carbonitrile** is dictated by the interplay between the indole nucleus, the C2-aldehyde, and the C6-nitrile. The electron-withdrawing nature of both the formyl and nitrile groups significantly influences the electron density distribution across the molecule.

// Nodes for reactivity labels N_H [label="N-H Acidity & Alkylation/Acylation\n(Site A)", pos="2.5,1.5!", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Formyl [label="Nucleophilic Addition & Condensation\n(Site B)", pos="-2.5,1.8!", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitrile

```
[label="Hydrolysis/Reduction\n(Site C)", pos="-2.5,-1.8!", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Ring [label="Aromatic Ring (Deactivated)\nElectrophilic Substitution at C3 possible\n(Site D)", pos="2.5,-1.2!", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
```

// Edges from labels to molecule parts N_H -> mol [pos="1.8,0.8!", lhead=cluster_molecule, ltail=N_H, color="#EA4335", style=dashed]; Formyl -> mol [pos="-1.5,0.9!", lhead=cluster_molecule, ltail=Formyl, color="#4285F4", style=dashed]; Nitrile -> mol [pos="-1.5,-0.9!", lhead=cluster_molecule, ltail=Nitrile, color="#FBBC05", style=dashed]; Ring -> mol [pos="1.8,-0.5!", lhead=cluster_molecule, ltail=Ring, color="#34A853", style=dashed]; }

dot

Figure 1: Key reactivity sites on **2-Formyl-1H-indole-6-carbonitrile**.

Reactions at the C2-Formyl Group (Site B)

The aldehyde is the most versatile functional group for synthetic transformations. It is highly susceptible to nucleophilic attack and condensation reactions.

- Reductive Amination: A cornerstone of medicinal chemistry for introducing amine diversity. The formyl group readily reacts with primary or secondary amines to form an intermediate imine, which is then reduced *in situ* (e.g., with $\text{NaBH}(\text{OAc})_3$, NaBH_3CN) to yield the corresponding amine. This is a robust method for creating libraries of substituted indole derivatives.
- Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are highly effective for C-C bond formation, converting the aldehyde into an alkene. This allows for the extension of carbon chains and the synthesis of conjugated systems, such as stilbene-like derivatives, which have been investigated for their biological properties.^[13]
- Condensation Reactions: Classic condensations with active methylene compounds (e.g., malononitrile, cyanoacetates) under Knoevenagel conditions provide access to highly functionalized, electron-deficient alkenes.
- Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding 2-indole-carboxylic acid using standard oxidants like potassium permanganate or silver oxide. Conversely, it can be reduced to the 2-hydroxymethyl-indole using mild reducing agents like sodium borohydride.^[5]

Reactions at the Indole Nitrogen (Site A)

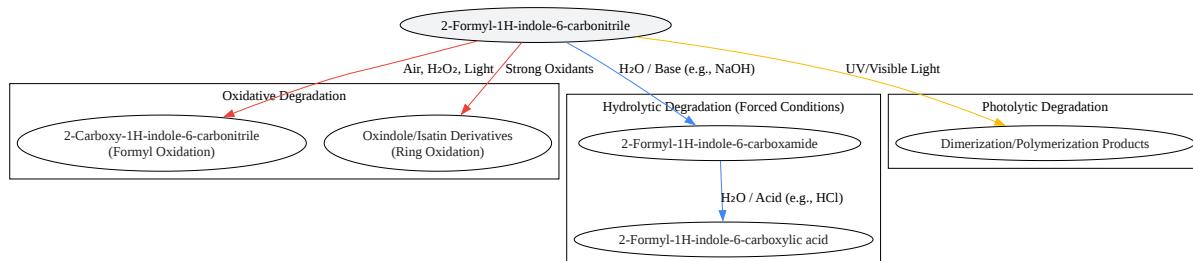
The N-H proton of the indole is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, KOH).^{[1][14]} The resulting indolyl anion is a potent nucleophile.

- N-Alkylation/N-Arylation: Reaction with alkyl halides, benzyl halides, or other electrophiles allows for substitution at the N1 position. This is often done to protect the indole nitrogen, improve solubility, or modulate biological activity by introducing specific side chains.
- N-Acylation: Treatment with acyl chlorides or anhydrides yields the N-acyl indole. This can serve as a protecting group or as a key structural motif in its own right.

Reactions involving the Aromatic System (Site D)

The indole ring is typically electron-rich and prone to electrophilic aromatic substitution, primarily at the C3 position. However, in this molecule, the powerful electron-withdrawing effects of both the C2-formyl and C6-nitrile groups deactivate the ring system towards classical electrophilic attack (e.g., nitration, Friedel-Crafts).

- Substitution at C3: While deactivated, the C3 position remains the most likely site for substitution if a reaction is forced. Reactions like iodination can be achieved, creating a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are powerful tools for constructing complex biaryl or vinyl-indole systems.^{[1][14]}


Reactions of the C6-Carbonitrile Group (Site C)

The nitrile group is relatively robust but can be transformed under specific conditions.

- Hydrolysis: Strong acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or a primary amide, respectively. This transformation dramatically alters the polarity and hydrogen bonding capability of the molecule.
- Reduction: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing another point for derivatization.

Stability Profile and Degradation Pathways

Understanding the stability of a molecule is critical for its handling, storage, and formulation in drug development.[15] The degradation of a drug substance can lead to loss of potency and the formation of potentially toxic impurities.[15] The primary degradation pathways for organic molecules are hydrolysis, oxidation, and photolysis.[15][16]

[Click to download full resolution via product page](#)

Oxidative Stability

The aldehyde functional group is inherently susceptible to oxidation.

- Auto-oxidation: On prolonged exposure to air (oxygen), the formyl group can be slowly oxidized to the corresponding carboxylic acid. This process can be accelerated by light and trace metals.
- Forced Oxidation: In the presence of oxidizing agents like hydrogen peroxide, degradation is expected to be rapid.[17]
- Indole Ring Oxidation: The electron-rich pyrrole portion of the indole ring can also be oxidized, potentially leading to ring-opened products or the formation of oxindoles and isatins under harsh conditions.[18]

Recommendation: To ensure long-term stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[9]

Hydrolytic Stability

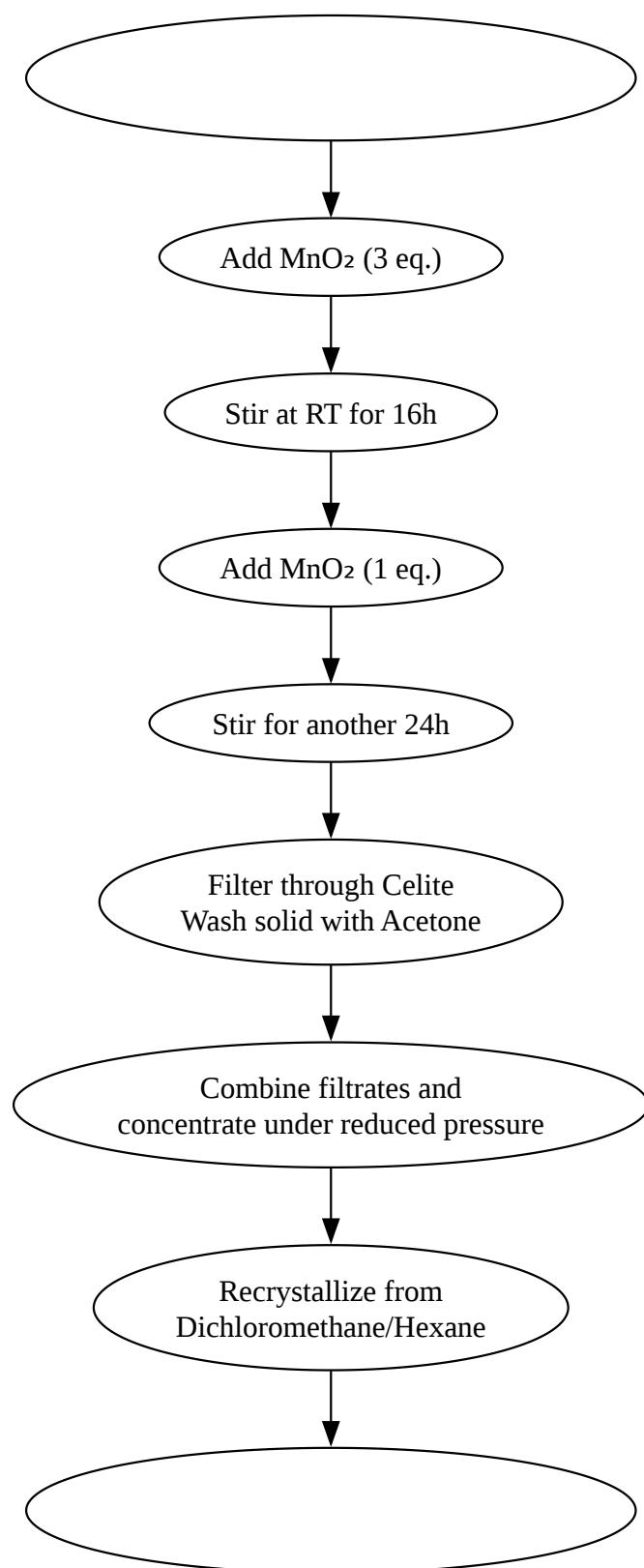
The molecule's stability to hydrolysis is pH-dependent.

- Nitrile Group: The nitrile is generally stable to hydrolysis under neutral and mild acidic or basic conditions. However, under forcing conditions (e.g., concentrated acid or base with heating), it can hydrolyze to the amide and subsequently to the carboxylic acid.[16]
- Indole Ring: The indole ring itself is generally stable to hydrolysis, but extreme pH conditions can promote degradation.

Recommendation: For solution-based assays or storage, buffered solutions in the neutral pH range (6-8) are advisable to minimize hydrolysis.

Photostability

Indole derivatives can be sensitive to light.


- Photochemical Reactions: Exposure to UV or high-intensity visible light can provide the energy to initiate radical reactions, dimerization, or polymerization. The formyl group can also participate in photochemical reactions. Forced degradation studies often show drug sensitivity to light.[17]

Recommendation: Solid samples and solutions should be stored in amber vials or otherwise protected from light to prevent photochemical degradation.[19]

Experimental Protocols & Handling

Synthesis via Oxidation of 2-Hydroxymethylindole-6-carbonitrile[5]

This protocol describes the conversion of the corresponding alcohol to the desired aldehyde using manganese dioxide, a mild and selective oxidizing agent.

[Click to download full resolution via product page](#)**Step-by-Step Methodology:**

- Dissolution: Dissolve 2-hydroxymethylindole-6-carbonitrile (1.0 eq) in a suitable volume of acetone (approx. 24 mL per gram of starting material).
- First Oxidation: Add activated manganese dioxide (MnO_2 , ~3.0 eq) to the solution.
- Reaction: Stir the reaction mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Second Oxidation (if needed): If the reaction is incomplete, add another portion of MnO_2 (~1.0 eq) and continue stirring for an additional 24 hours.
- Workup: Upon completion, remove the insoluble solids by filtering the mixture through a pad of diatomaceous earth (Celite). Wash the filter cake thoroughly with acetone to recover all the product.
- Concentration: Combine the filtrates and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by recrystallization from a solvent mixture such as dichloromethane/hexane to yield the final product as an olive-colored powder.[\[5\]](#)

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[11\]](#)[\[19\]](#)[\[20\]](#)
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid breathing dust or fumes.[\[11\]](#)[\[20\]](#) Wash hands thoroughly after handling.[\[19\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents.[\[19\]](#)[\[21\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably refrigerated and under an inert atmosphere.[\[9\]](#)[\[11\]](#)

Conclusion

2-Formyl-1H-indole-6-carbonitrile is a high-value synthetic intermediate with a well-defined but nuanced reactivity profile. The C2-formyl group provides a primary handle for diverse synthetic manipulations, while the indole N-H and the C6-nitrile offer secondary sites for modification. The dual electron-withdrawing nature of the substituents deactivates the aromatic core but enhances the reactivity of the aldehyde. Its stability profile is typical for a multifunctional aromatic aldehyde, with primary degradation risks stemming from oxidation of the formyl group and potential photolysis. By understanding these chemical characteristics and adhering to proper handling and storage protocols, researchers can effectively leverage this powerful building block to advance the frontiers of drug discovery and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of indole compounds as small molecule fusion inhibitors targeting HIV-1 glycoprotein-41 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-formyl-1H-indole-6-carbonitrile | 104291-63-6 [chemicalbook.com]
- 6. appretech.com [appretech.com]
- 7. 2-formyl-1H-indole-6-carbonitrile | 104291-63-6 [amp.chemicalbook.com]
- 8. bjoka-vip.com [bjoka-vip.com]
- 9. 104291-63-6|2-Formyl-1H-indole-6-carbonitrile|BLD Pharm [bldpharm.com]
- 10. alchempharmtech.com [alchempharmtech.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. 2-Formyl-1H-indole-6-carbonitrile [myskinrecipes.com]
- 13. 3-[(E)-2-Phenylethenyl]-1H-indole-6-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
- 16. pharmacy180.com [pharmacy180.com]
- 17. researchgate.net [researchgate.net]
- 18. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Formyl-1H-indole-6-carbonitrile reactivity and stability profile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590410#2-formyl-1h-indole-6-carbonitrile-reactivity-and-stability-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com